Bryonamide A

Description

Contextualization within the Benzamide (B126) Class and Related Derivatives

4-Hydroxy-N-(2-hydroxyethyl)benzamide belongs to the benzamide class of organic compounds. researchgate.net This class is characterized by a carboxamido group attached to a benzene (B151609) ring. researchgate.net Benzamides are structurally derived from benzoic acid and represent its simplest amide form. spectrabase.com These compounds are typically white or pale-colored powders, and their solubility varies depending on the specific structure, though they are often soluble in organic solvents. nih.gov

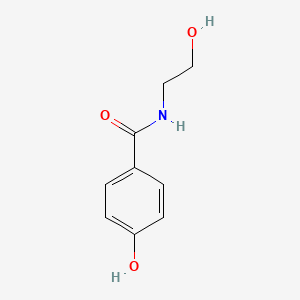

The core structure of a benzamide consists of a benzene ring connected to a carboxamide functional group. nih.gov This fundamental structure is a building block for a wide array of derivatives through substitution on the benzene ring or the amide nitrogen. 4-Hydroxy-N-(2-hydroxyethyl)benzamide is one such derivative, featuring a hydroxyl group (-OH) at the fourth position (para) of the benzene ring and a 2-hydroxyethyl group (-CH₂CH₂OH) attached to the amide's nitrogen atom.

The synthesis of 4-Hydroxy-N-(2-hydroxyethyl)benzamide can be achieved through the reaction of methyl 4-hydroxybenzoate (B8730719) with ethanolamine (B43304). This process involves heating the reactants, which results in the formation of the desired benzamide derivative and methanol (B129727) as a byproduct.

Overview of Research Significance and Therapeutic Potential

The research landscape for 4-Hydroxy-N-(2-hydroxyethyl)benzamide is primarily centered on its synthesis and chemical characterization. It is identified by the CAS number 75268-14-3 and is also known by the synonym Bryonamide A.

While the broader benzamide class includes numerous compounds with established pharmaceutical applications, such as analgesics and anti-inflammatory agents, the specific therapeutic potential of 4-Hydroxy-N-(2-hydroxyethyl)benzamide is not extensively documented in publicly available research. nih.gov Studies on related N-(2-hydroxyethyl)amide derivatives have explored potential anticonvulsant activities. Furthermore, other substituted benzamides have been investigated for a range of biological activities, including potential anticancer effects as histone deacetylase (HDAC) inhibitors and as non-hepatotoxic alternatives to existing drugs. However, these findings pertain to structurally related but distinct molecules and cannot be directly attributed to 4-Hydroxy-N-(2-hydroxyethyl)benzamide.

Research on a closely related compound, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide, has identified it as a natural product isolated from the red macroalgae Bostrychia radicans. This highlights the presence of similar chemical scaffolds in nature.

The primary significance of 4-Hydroxy-N-(2-hydroxyethyl)benzamide in the current body of scientific literature lies in its role as a distinct chemical entity within the large family of benzamides and as a product of specific organic synthesis routes.

Chemical Compound Data

Below are data tables summarizing key information for the chemical compounds discussed in this article.

Table 1: Properties of 4-Hydroxy-N-(2-hydroxyethyl)benzamide

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 75268-14-3 |

| Synonyms | This compound, N-(2-Hydroxyethyl)-p-hydroxybenzamide |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTDBMBMMLISJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226232 | |

| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75268-14-3 | |

| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Elucidation of 4 Hydroxy N 2 Hydroxyethyl Benzamide and Its Analogues

Isolation from Biological Sources

A notable source of benzamide (B126) analogues is the marine red alga, Bostrychia radicans. sigmaaldrich.com A study focused on the chemical constituents of this alga led to the isolation of two new amides, one of which was identified as N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide. sigmaaldrich.com The isolation process involved the chromatographic fractionation of a methanolic extract of B. radicans. The yield of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide from the extract was reported to be 0.019%. sigmaaldrich.com This finding highlights the potential of marine macroalgae as a reservoir for novel and structurally diverse secondary metabolites.

Spectroscopic Techniques for Structural Determination in Natural Products

The precise chemical structure of the isolated analogue, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide, was determined through the application of advanced spectroscopic techniques. sigmaaldrich.com These methods are crucial for the unambiguous identification of new natural products.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectroscopy were instrumental in elucidating the molecular framework of the isolated compound. The ¹H NMR spectrum of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide revealed key signals that provided evidence for its structure. Specifically, the presence of a para-substituted benzene (B151609) ring was suggested by a pair of doublets in the aromatic region of the spectrum. sigmaaldrich.com

¹H NMR Spectral Data for N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide

| Protons | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

|---|---|---|

| H-2 and H-6 | 7.89 (d) | 8.6 |

| H-3 and H-5 | 6.83 (d) | 8.6 |

Data obtained from the analysis of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide isolated from Bostrychia radicans. sigmaaldrich.com

These signals, each integrating to two protons, confirmed the presence of two pairs of equivalent aromatic protons in an ortho position to each other, a characteristic feature of a 1,4-disubstituted benzene ring. sigmaaldrich.com

Mass spectrometry was employed to determine the molecular weight and elemental composition of the isolated amide. This technique provided crucial data that, in conjunction with NMR analysis, confirmed the proposed structure of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide. sigmaaldrich.com The mass spectrometry data supported the assignment of the molecular formula and provided further evidence for the presence of the various functional groups within the molecule.

Synthetic Methodologies and Derivatization Strategies for 4 Hydroxy N 2 Hydroxyethyl Benzamide and Its Analogues

Chemical Synthesis Pathways

Chemical synthesis remains a cornerstone for the production of 4-Hydroxy-N-(2-hydroxyethyl)benzamide and its derivatives. These methods offer versatility in precursor selection and reaction conditions, allowing for the generation of a wide array of structurally diverse compounds.

Multi-Step Approaches and Reaction Optimization

Multi-step synthesis is often employed for creating more complex analogues. These pathways, while versatile, frequently require careful optimization of each step to maximize yield and purity. An illustrative example, though for a related compound, is the synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB), which begins with the conversion of 4-bromomethyl benzoic acid to its methyl ester. calstate.edu This initial esterification step, when conducted by refluxing with methanol (B129727) and sulfuric acid, can lead to undesired side products, such as methyl-4-methoxy benzoate, with initial yields of the desired product being as low as 8%. calstate.edu

To enhance the efficiency of such reactions, optimization is critical. This can involve adjusting parameters like reaction temperature and duration; for instance, running the reaction at a lower temperature for a longer period is a common strategy to improve the yield of the target compound. calstate.edu Alternative synthetic routes, such as the radical bromination of methyl-4-methylbenzoate, may also be explored to bypass problematic steps. calstate.edu The optimization process is fundamental to synthetic chemistry for improving yields and is increasingly being aided by computational tools. nih.gov Bayesian optimization, for example, is a modern approach that uses algorithms to predict the optimal set of reaction conditions, thereby reducing the number of experiments needed and leading to more efficient synthesis. nih.gov

Derivatization of the Benzamide (B126) Scaffold

Derivatization of the benzamide scaffold is a key strategy for creating analogues with diverse properties. By modifying the core structure of 4-Hydroxy-N-(2-hydroxyethyl)benzamide, researchers can explore structure-activity relationships. One approach involves the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, which are structurally related analogues. nih.gov These compounds can be synthesized from 2-aryloxybenzamide precursors through an oxidation reaction mediated by iodosylbenzene (PhIO) in trifluoroacetic acid (TFA). nih.gov

The versatility of this method is demonstrated by expanding the substrate scope to include various substituted primary and secondary amines, which are first reacted with an ortho-phenoxybenzoic acid methyl ester to generate new benzamide substrates for the oxidation step. nih.gov This allows for the introduction of different functional groups onto the benzamide nitrogen. Further examples of derivatization include the synthesis of halogenated analogues, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(4-bromo-phenyl)-2-hydroxy-benzamide, to investigate the effect of substituents on their biological activity. researchgate.net The synthesis of isomers, like 2-Hydroxy-N-(2-hydroxyethyl)benzamide (an N-(2-hydroxyethyl)-salicylamide), also represents a form of derivatization, where the position of the hydroxyl group on the benzene (B151609) ring is altered, which can significantly impact the molecule's chemical properties, such as its ability to act as a chelating ligand. nih.gov

Direct Synthesis Methodologies

Direct synthesis methods offer a more streamlined approach to producing 4-Hydroxy-N-(2-hydroxyethyl)benzamide. A prominent example is the direct aminolysis of a suitable ester with ethanolamine (B43304). In a typical procedure, methyl 4-hydroxybenzoate (B8730719) is heated with ethanolamine at elevated temperatures (e.g., 150°C) for several hours. During the reaction, methanol is distilled off, driving the reaction to completion. After removing the excess ethanolamine, the product can be purified by crystallization from a solvent like acetone.

This direct amidation approach is not limited to the synthesis of the parent compound. A similar strategy can be applied to produce more complex analogues. For instance, methyl 4-[[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]methoxy]benzoate can be reacted with 2-aminoethanol at 145°C to yield the corresponding N-(2-hydroxyethyl)benzamide derivative. The workup for such reactions typically involves pouring the cooled mixture into water and extracting the product with an organic solvent like dichloromethane.

Table 1: Comparison of Direct Synthesis Methodologies

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| Methyl 4-hydroxybenzoate | Ethanolamine | 150°C, 5 hours | 4-Hydroxy-N-(2-hydroxyethyl)benzamide |

Biocatalytic Synthesis and Enzymatic Transformations for Amide Bond Formation

In the quest for more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful tool for amide bond formation. Enzymes offer the potential for high specificity and mild reaction conditions, often eliminating the need for protecting groups and reducing waste.

The enzymatic formation of amide bonds can proceed through several mechanisms. nih.gov A common strategy involves the ATP-dependent activation of a carboxylic acid to form a highly reactive acyl-adenylate or acyl-phosphate intermediate, which then reacts with an amine. nih.gov Various enzyme families, including non-ribosomal peptide synthetases (NRPS) and ATP-grasp ligases, utilize this approach. nih.gov

Preparative biocatalytic synthesis has been successfully applied to produce a range of benzamide derivatives. rsc.org For example, enzymes such as McbA have been used to catalyze the reaction between a carboxylic acid and an amine in a buffered aqueous solution containing ATP. rsc.org These reactions are typically run at or near physiological pH and moderate temperatures (e.g., 37°C). rsc.org Another innovative approach is the use of proteases like papain under mechanochemical conditions, such as ball milling. researchgate.net This solvent-free method has been shown to be effective for forming both peptide and non-peptidic amide bonds, demonstrating that enzymes can remain stable and active even under high-energy milling conditions. researchgate.net Hydrolases, such as penicillin G acylase, which are used industrially, can also be employed for amide bond synthesis, often in kinetically controlled reactions where an activated acyl donor is reacted with an amine. researchgate.net

Table 2: Enzymes in Amide Bond Synthesis

| Enzyme Class | Mechanism Example | Application |

|---|---|---|

| Adenylating Enzymes (e.g., McbA) | ATP-dependent activation of carboxylic acid | Synthesis of diverse benzamides rsc.orgresearchgate.net |

| Proteases (e.g., Papain) | Kinetically controlled reverse hydrolysis | Mechanochemical synthesis of amides researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of 4 Hydroxy N 2 Hydroxyethyl Benzamide and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR spectroscopy of 4-Hydroxy-N-(2-hydroxyethyl)benzamide and its analogues reveals characteristic signals corresponding to the aromatic and aliphatic protons. For instance, in a study of 4-Hydroxybenzamide (B152061), the aromatic protons appear in the range of δ 6.81-7.77 ppm in DMSO-d6. chemicalbook.com The protons of the ethyl group in N-(2-Hydroxyethyl)benzamide are also readily identifiable. nih.gov

Detailed ¹H NMR data for representative analogues are presented below:

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 4-Hydroxybenzamide | DMSO-d₆ | 10.0 (s, 1H, OH), 7.77 (d, J=8.4 Hz, 2H, Ar-H), 7.12 (br s, 1H, NH), 6.81 (d, J=8.4 Hz, 2H, Ar-H) chemicalbook.com |

| N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide | DMSO-d₆ | 1.19 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 4.16 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 7.07–7.14 (m, 2H, aromatics), 7.56–7.77 (m, 5H, aromatics), 7.98–8.07 (m, 1H, aromatic), 8.14–8.29 (m, 2H, aromatics), 8.63–8.73 (m, 1H, aromatic) mdpi.com |

| 2-(4-Hydroxy-3-methylphenoxy)benzamide | DMSO-d₆ | 9.30 (s, 1H), 7.77 (dd, J = 7.7, 1.8 Hz, 1H), 7.59 (d, J = 12.5 Hz, 2H), 7.39 (ddd, J = 8.6, 7.3, 1.9 Hz, 1H), 7.12 (td, J = 7.5, 1.1 Hz, 1H), 6.88 (d, J = 2.9 Hz, 1H), 6.82 (d, J = 8.6 Hz, 1H), 6.80–6.71 (m, 2H), 2.13 (s, 3H) mdpi.com |

| 2-(3-Bromo-4-hydroxyphenoxy)benzamide | DMSO-d₆ | 10.20 (s, 1H), 7.72 (dd, J = 7.7, 1.8 Hz, 1H), 7.65 (s, 1H), 7.57 (s, 1H), 7.42 (ddd, J = 8.3, 7.3, 1.8 Hz, 1H), 7.29 (d, J = 2.5 Hz, 1H), 7.17 (td, J = 7.5, 1.1 Hz, 1H), 7.03–6.95 (m, 2H), 6.81 (dd, J = 8.3, 1.0 Hz, 1H) mdpi.com |

| 5-Fluoro-2-(4-hydroxyphenoxy)benzamide | DMSO-d₆ | 9.41 (s, 1H), 7.72 (s, 2H), 7.51 (dd, J = 9.0, 3.3 Hz, 1H), 7.26 (ddd, J = 9.1, 7.8, 3.3 Hz, 1H), 6.97–6.90 (m, 2H), 6.80 (dt, J = 9.0, 2.3 Hz, 3H) mdpi.com |

Carbon-13 NMR provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the benzamide (B126) moiety typically resonates at a downfield chemical shift, often around 165 ppm, confirming the presence of the amide linkage. japsonline.com Aromatic carbons show signals in the range of approximately 110-160 ppm.

¹³C NMR data for key analogues are summarized in the following table:

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 4-Hydroxybenzamide | Solid State | Data available, referenced to TMS via glycine (B1666218) CO signal spectrabase.com |

| 2,4-Dihydroxybenzamide | Not Specified | Data available chemicalbook.com |

| N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide | DMSO-d₆ | 37.00, 47.12, 51.08, 110.99, 117.78, 118.87, 123.70, 124.61, 124.86, 124.96, 127.46, 127.78, 127.95, 128.68, 128.91, 129.52, 129.83, 130.57, 134.17, 134.56, 134.96, 141.26, 143.33, 166.39 mdpi.com |

| 2-(4-Hydroxy-3-methylphenoxy)benzamide | DMSO-d₆ | 167.01, 156.53, 152.76, 147.53, 132.42, 130.94, 126.06, 125.80, 122.78, 122.62, 118.67, 117.23, 115.83, 16.55 mdpi.com |

| 2-(3-Bromo-4-hydroxyphenoxy)benzamide | DMSO-d₆ | 167.16, 155.49, 151.44, 148.59, 132.34, 130.77, 126.98, 124.61, 123.37, 120.71, 117.88, 117.26, 109.79 mdpi.com |

| 5-Fluoro-2-(4-hydroxyphenoxy)benzamide | DMSO-d₆ | 165.80, 158.45, 156.55, 154.60, 152.36, 148.39, 127.93, 127.88, 121.24, 119.72, 119.65, 119.06, 118.87, 116.87, 116.76, 116.67 mdpi.com |

Two-dimensional NMR techniques are instrumental in assigning proton and carbon signals unequivocally. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C correlations. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the same spin system. These methods are crucial for the complete structural assignment of complex analogues. calstate.edu

While less common, Nitrogen-15 (¹⁵N) NMR can provide valuable information about the electronic environment of the nitrogen atom in the amide group. Variable Temperature (VT) NMR studies can be employed to investigate dynamic processes such as restricted rotation around the amide C-N bond or proton exchange phenomena.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For instance, the HRMS data for 2-(4-Hydroxy-3-methylphenoxy)benzamide showed a calculated [M+H]⁺ of 244.0895 and a found value of 244.0969, confirming the molecular formula C₁₄H₁₄NO₃. mdpi.com Similarly, for 2-(3-Bromo-4-hydroxyphenoxy)benzamide, the calculated [M+H]⁺ was 307.9844 and the found value was 307.9912, corresponding to the formula C₁₃H₁₁BrNO₃. mdpi.com The electrospray ionization (ESI) source is commonly used for these analyses. mdpi.com

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 4-Hydroxy-N-(2-hydroxyethyl)benzamide and its analogues, characteristic IR absorption bands include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl groups.

N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the amide N-H.

C=O stretching: A strong absorption band for the amide carbonyl group, typically around 1630-1680 cm⁻¹. For example, the IR spectrum of 4-amino-N-[2-(diethylamino) ethyl] benzamide shows a strong absorption band at 1633 cm⁻¹ for the carbonyl group. mdpi.com

C-N stretching: Found in the region of 1200-1400 cm⁻¹.

Aromatic C-H and C=C stretching: Bands corresponding to the aromatic ring.

The IR spectrum of N-hydroxybenzamide, an analogue, is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This analysis provides an empirical formula, which can be compared against the theoretical composition derived from the proposed molecular structure, thereby serving as a crucial checkpoint for purity and identity confirmation. For 4-Hydroxy-N-(2-hydroxyethyl)benzamide, with the molecular formula C₉H₁₁NO₃, the theoretical elemental composition is calculated based on its atomic constituents. chemsynthesis.com The synthesis of various benzamide derivatives is typically confirmed using methods including elemental analysis. mdpi.com

Table 1: Theoretical Elemental Composition of 4-Hydroxy-N-(2-hydroxyethyl)benzamide

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 59.66 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.12 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.73 |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.49 |

| Total | | | | 181.191 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While crystallographic data for the specific 4-hydroxy isomer was not found, a detailed study on its analogue, 2-Hydroxy-N-(2-hydroxyethyl)benzamide, provides significant insight into the structural characteristics of this class of molecules. nih.gov The analysis of this isomer reveals a monoclinic crystal system and a three-dimensional network held together by a combination of intra- and intermolecular hydrogen bonds. nih.gov

The crystal structure of the 2-hydroxy analogue shows an intramolecular hydrogen bond between the phenolic hydroxyl group and the keto-group oxygen atom. nih.gov Furthermore, intermolecular hydrogen bonds involving the aliphatic hydroxyl group and the amide group link the molecules into a complex network. nih.gov Such detailed structural information is vital for understanding the molecule's physical properties and its potential interactions in a biological or chemical system. mdpi.com

Table 2: Crystal Data and Structure Refinement for 2-Hydroxy-N-(2-hydroxyethyl)benzamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₁NO₃ |

| Formula Weight | 181.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5852 (5) |

| b (Å) | 12.1716 (7) |

| c (Å) | 9.1113 (4) |

| β (°) | 115.682 (2) |

| Volume (ų) | 858.04 (8) |

| Z | 4 |

Data sourced from a study on the 2-hydroxy isomer, a structural analogue of 4-Hydroxy-N-(2-hydroxyethyl)benzamide. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product. Techniques like Thin-Layer Chromatography (TLC) and column chromatography are routinely employed in the synthesis of benzamide derivatives. mdpi.comorgsyn.org

TLC offers a rapid and effective way to track a reaction's progress. By spotting the reaction mixture on a TLC plate at different time intervals, chemists can visualize the consumption of starting materials and the formation of the desired product. orgsyn.org For instance, in the synthesis of a related alkynylbenzamide, the reaction completion was confirmed by TLC monitoring using a hexanes:EtOAc mobile phase, with the product having a specific retention factor (R_f) of 0.35. orgsyn.org After the reaction is complete, column chromatography is frequently used to separate the target compound from any unreacted starting materials, byproducts, or catalysts, yielding a purified product. orgsyn.org

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific analytical technique used for the identification, quantification, and purity assessment of compounds. researchgate.net This method is particularly well-suited for analyzing non-volatile and thermally sensitive molecules like 4-Hydroxy-N-(2-hydroxyethyl)benzamide.

In a typical HPLC-MS analysis, the compound is first separated from impurities on a reversed-phase HPLC column. The separation is based on the differential partitioning of the analyte between the mobile phase (often a mixture of water and an organic solvent like acetonitrile) and the stationary phase. researchgate.net As the compound elutes from the column, it enters the mass spectrometer's ion source, such as an electrospray ionization (ESI) source, where it is ionized. nih.gov The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z). For 4-Hydroxy-N-(2-hydroxyethyl)benzamide (molecular weight 181.19 g/mol ), the expected ions would be the protonated molecule [M+H]⁺ at m/z 182.2 or the deprotonated molecule [M-H]⁻ at m/z 180.2. ekb.eg The combination of the retention time from the HPLC and the mass-to-charge ratio from the MS provides a very high degree of confidence in the compound's identity and purity. researchgate.netnih.gov

Table 3: Predicted HPLC-MS Parameters for 4-Hydroxy-N-(2-hydroxyethyl)benzamide

| Parameter | Description | Expected Value |

|---|---|---|

| HPLC | ||

| Column | Reversed-Phase C18 | - |

| Mobile Phase | Acetonitrile/Water Gradient | - |

| Retention Time (t_R) | Time taken to elute from the column | Compound-specific |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative |

| [M+H]⁺ (Positive Mode) | Mass of protonated molecule | m/z 182.2 |

Pharmacological and Biological Activities of 4 Hydroxy N 2 Hydroxyethyl Benzamide and Its Analogues

Receptor Modulation

G-Protein-Coupled Receptor (GPR) Antagonism (e.g., GPR84)

A review of available scientific literature did not yield specific data confirming 4-Hydroxy-N-(2-hydroxyethyl)benzamide as a direct antagonist of the G-protein-coupled receptor 84 (GPR84). Research into GPR84 antagonists has identified other complex molecules, such as GLPG1205 and various 1,2,4-triazine (B1199460) derivatives, as potent inhibitors. While the N-(2-hydroxyethyl)benzamide moiety, a structure closely related to the title compound but lacking the 4-hydroxy group, has been incorporated into larger synthetic antagonists to improve stability and other pharmacokinetic properties, the antagonistic activity is attributed to the entire complex molecule rather than the benzamide (B126) fragment alone.

NMDA NR2B Receptor Antagonism

There is no information available in the scientific literature to suggest that 4-Hydroxy-N-(2-hydroxyethyl)benzamide acts as an antagonist of the NMDA NR2B receptor. Research in this area primarily focuses on well-established antagonists like traxoprodil (B148271) and ifenprodil, which have different chemical structures and mechanisms of action.

Cytoprotective Effects

Scientific investigations have not specifically reported on the ability of 4-Hydroxy-N-(2-hydroxyethyl)benzamide to protect pancreatic beta-cells from endoplasmic reticulum (ER) stress. While broader research has shown that certain complex benzamide derivatives can protect these cells and alleviate ER stress, these findings have not been extended to 4-Hydroxy-N-(2-hydroxyethyl)benzamide itself.

There is no evidence in the published literature to support a cardioprotective role for 4-Hydroxy-N-(2-hydroxyethyl)benzamide in ischemia-reperfusion injury models. Studies detailing cardioprotective effects of compounds with similar names, such as 4-hydroxy-2-nonenal (4-HNE), are unrelated to this specific benzamide compound.

Antimicrobial Activities

Benzamide derivatives, particularly those derived from para-hydroxy benzoic acid, have been identified as possessing significant antimicrobial properties. A 2024 study on the synthesis and antimicrobial activity of various N-benzamide derivatives highlighted this potential. In the study, compounds synthesized from a 4-hydroxybenzoic acid core demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

One derivative, compound 5a , showed excellent activity against Bacillus subtilis (B. subtilis) and Escherichia coli (E. coli), with measured zones of inhibition of 25 mm and 31 mm, respectively. The corresponding Minimum Inhibitory Concentration (MIC) values were 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. These findings suggest that the 4-hydroxybenzamide (B152061) scaffold, which is the core of 4-Hydroxy-N-(2-hydroxyethyl)benzamide, is a promising foundation for developing agents with a broad antibacterial spectrum.

Further supporting the antimicrobial potential of this structural class, a closely related natural product, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide , was isolated from the red macroalga Bostrychia radicans. While the direct activity of this specific amide was not detailed, other compounds isolated from the same marine fungus, Fusaripyridines A and B, displayed selective inhibition against Candida albicans and moderate activity against Staphylococcus aureus (S. aureus) and E. coli.

| Bacterial Strain | Gram Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | 25 | 6.25 |

| Escherichia coli | Gram-negative | 31 | 3.12 |

Antifungal Spectrum

Although the specific antifungal profile of 4-Hydroxy-N-(2-hydroxyethyl)benzamide has not been extensively detailed, research on related benzamide structures demonstrates a broad spectrum of activity against various fungal pathogens. researchgate.net

Derivatives such as N-(2-bromo-phenyl)-2-hydroxy-benzamide have been tested against phytopathogenic fungi and common yeasts. mdpi.comresearchgate.net For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide showed notable inhibitory effects against Saccharomyces cerevisiae, Fusarium oxysporum, and Sclerotinia sclerotiorum. researchgate.net Another study on N-(2-hydroxy-4-substitutedphenyl)benzamides revealed that some derivatives were active against the fungus Candida albicans. nih.gov Specifically, one of the tested compounds showed better antifungal activity against C. albicans than its corresponding cyclic analogue, a benzoxazole. nih.gov

Furthermore, another analogue, compound 16 (an N-(4-Halobenzyl)amide), was effective against eight different Candida strains, including five that are resistant to the common antifungal drug fluconazole. mdpi.com Its activity against the emerging multidrug-resistant pathogen Candida auris highlights the potential of the benzamide scaffold in developing new antifungal agents. mdpi.com

| Compound Analogue | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | >1.25 g/L | researchgate.net |

| N-(2-hydroxy-4-substitutedphenyl)benzamide (Compound II10) | Candida albicans | Active (More so than its cyclic analogue) | nih.gov |

| N-(4-Halobenzyl)amide (Compound 16) | Candida krusei ATCC 6258 | 85.3 µg/mL | mdpi.com |

| N-(4-Halobenzyl)amide (Compound 16) | Candida auris 01256P CDC | 85.3 µg/mL | mdpi.com |

Anti-inflammatory Properties

Benzamides as a chemical class possess well-documented anti-inflammatory properties. nih.govcurehunter.com The mechanism often involves the modulation of key inflammatory pathways. Research suggests that benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) and the activity of the transcription factor NF-kappaB, which are central regulators of the inflammatory response. nih.gov

A closely related analogue, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide , isolated from the red macroalgae Bostrychia radicans, is structurally similar to paracetamol, a known analgesic and anti-inflammatory compound. researchgate.net This suggests that compounds with this core structure have inherent anti-inflammatory potential. Other salicylanilides, which share the hydroxylated benzamide feature, have shown anti-inflammatory activity by inhibiting protein denaturation. mdpi.com For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid in a proteinase inhibition assay, with IC50 values ranging from 0.04–0.07 mg/mL. nih.gov

In vivo studies on other benzamide analogues have confirmed these effects. N-(2,3-dimethylphenyl) benzamide, for instance, showed a 45.7% inhibition of carrageenin-induced paw edema in rats. koreascience.kr This collective evidence indicates that 4-Hydroxy-N-(2-hydroxyethyl)benzamide likely possesses anti-inflammatory activity, potentially mediated through the inhibition of inflammatory cytokines and enzymes.

| Compound/Analogue | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Metoclopramide, 3-Chloroprocainamide (N-substituted benzamides) | LPS-induced TNF-α in mice | Dose-dependent inhibition of TNF-α. | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | In vitro proteinase (trypsin) inhibition assay | IC50 values of 0.04–0.07 mg/mL, superior to acetylsalicylic acid. | nih.gov |

| N-(2,3-dimethylphenyl) benzamide | Carrageenin-induced rat paw edema | 45.7% edema inhibition. | koreascience.kr |

| Parsalmide (a substituted benzamide) | In vivo anti-inflammatory assay | Demonstrated activity and was devoid of gastric side effects. | curehunter.com |

Antioxidant Activity

The antioxidant potential of phenolic compounds is well established, and the 4-hydroxy group on the benzene (B151609) ring of 4-Hydroxy-N-(2-hydroxyethyl)benzamide places it in this category. ffhdj.commdpi.com Phenolic hydroxyl groups are the primary centers for antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. nih.gov

Studies on the structure-activity relationship of phenolic acids confirm that the number and position of hydroxyl groups are directly related to their antioxidant capacity. nih.gov For example, 4-hydroxybenzoic acid is a known antioxidant found in various natural sources like honey. mdpi.com Research on derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which has a similar phenolic core, shows significant radical scavenging and antioxidant effects. nih.gov

Furthermore, hybrid molecules combining salicylic (B10762653) acid and salicylamide (B354443) structures, which are also hydroxylated benzamides, have been synthesized and evaluated for their antioxidant potential. researchgate.net These findings strongly suggest that 4-Hydroxy-N-(2-hydroxyethyl)benzamide would exhibit antioxidant activity due to the radical-scavenging capability of its 4-hydroxy-substituted aromatic ring.

Neuropharmacological Activities (e.g., Antidepressant-like Effects)

Benzamide derivatives are a versatile class of compounds with a wide range of neuropharmacological effects, including antipsychotic, anticonvulsant, and antidepressant-like activities. walshmedicalmedia.comresearchgate.netnih.gov These effects are often attributed to their interaction with various neurotransmitter systems, particularly dopaminergic and serotonergic receptors. walshmedicalmedia.comnih.gov

For example, the benzamide derivative YM-09151-2 has been shown to possess potent neuroleptic effects by acting on the extrapyramidal dopaminergic system. nih.gov Other studies have differentiated the actions of various benzamides on different types of dopamine (B1211576) receptors, which are linked to specific behaviors. nih.gov

More recently, research into new benzamide derivatives has explored their potential in treating neurodegenerative diseases like Alzheimer's. A study on newly synthesized benzamides showed they had an inhibitory effect on both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. mdpi.com While direct studies on 4-Hydroxy-N-(2-hydroxyethyl)benzamide are not available, the extensive research on its analogues suggests a strong possibility for activity within the central nervous system.

Structure Activity Relationship Sar and Mechanistic Elucidation of 4 Hydroxy N 2 Hydroxyethyl Benzamide Derivatives

Correlating Structural Motifs with Biological Activity

The biological properties of benzamide (B126) derivatives are highly dependent on the nature and position of substituents on the aromatic ring and the amide group. Systematic changes in the molecular structure have been shown to correlate directly with changes in biological functions such as antioxidant, anticancer, and antimicrobial activities. nih.gov

The fundamental scaffold, often based on 4-hydroxybenzoic acid, provides a platform for diverse biological activities, including antioxidant, anti-inflammatory, and cardiovascular-protective effects. researchgate.net The number and location of hydroxyl groups are particularly influential, as they affect the molecule's electronic charge distribution, polarity, and hydrogen-bonding capacity, which in turn govern its interaction with biological targets and cell membrane permeability. nih.gov

Research into related benzamide series has provided key insights into these structure-activity relationships (SAR):

Lipophilicity and Antimicrobial Activity : In a series of benzamide derivatives targeting the FtsZ protein in bacteria, modifying the 1,4-benzodioxane (B1196944) moiety to the more lipophilic 1,4-benzoxathiane or 1,4-benzodithiane resulted in progressively greater antibacterial potency. mdpi.com This suggests that increasing lipophilicity in certain regions of the scaffold can enhance activity against bacterial targets. mdpi.com

Substituents and Anticancer Activity : For N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, specific substitutions on the phenylpropanamido portion were critical. nih.gov The introduction of a thiophene (B33073) or a benzo[d] researchgate.netnih.govdioxole group led to compounds with potent antiproliferative activity against human colon and lung cancer cell lines. nih.gov

Scaffold Optimization for Enzyme Inhibition : The optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold demonstrated that specific structural arrangements are necessary for potent and selective inhibition of the 12-lipoxygenase (12-LOX) enzyme. nih.gov

Table 1: Correlation of Structural Modifications with Biological Outcomes in Benzamide Derivatives

| Structural Modification | Parent Scaffold | Observed Biological Activity | Reference |

|---|---|---|---|

| Increased lipophilicity of the benzodioxane moiety (e.g., to benzoxathiane) | Benzamide | Increased antibacterial potency | mdpi.com |

| Addition of thiophene or benzo[d] researchgate.netnih.govdioxole group | N-hydroxy-4-(3-phenylpropanamido)benzamide | Potent antiproliferative activity (HDAC inhibition) | nih.gov |

| Optimization of the benzylamino benzenesulfonamide (B165840) scaffold | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Potent and selective 12-LOX inhibition | nih.gov |

| Presence and position of hydroxyl groups | Chromone/Flavone | Influences antioxidant capacity and cell permeability | nih.gov |

Identification of Key Pharmacophores

A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For 4-Hydroxy-N-(2-hydroxyethyl)benzamide and related compounds, several key pharmacophoric features have been identified that are crucial for their biological effects.

The core structure consists of three main components: the 4-hydroxy-substituted phenyl ring, the central amide linkage, and the N-(2-hydroxyethyl) group. Each plays a distinct role:

The Aromatic Ring and Hydroxyl Group : The phenolic hydroxyl group is a critical hydrogen bond donor and can participate in antioxidant activities by donating a hydrogen atom to neutralize free radicals. nih.gov The aromatic ring provides a rigid scaffold that positions the functional groups for optimal interaction with target proteins.

The Amide Linkage : The amide group is a planar, resonance-stabilized structure that can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov This dual capacity is vital for forming stable interactions within the binding pockets of enzymes and receptors.

The N-substituent : The 2-hydroxyethyl side chain provides an additional hydroxyl group, increasing hydrophilicity and offering another site for hydrogen bonding. This can enhance solubility and allow for specific interactions that may not be possible with a simple alkyl substituent. nih.gov

In more complex derivatives, specific pharmacophores are responsible for targeted activities. For instance, in a series of HDAC inhibitors, the N-hydroxybenzamide group was identified as a critical zinc-chelating moiety . nih.gov This feature allows the molecule to bind to the zinc ion in the active site of histone deacetylases, leading to their inhibition. nih.gov Similarly, the 2-(4-hydroxyphenoxy)benzamide scaffold is a recurring motif in compounds with documented antibacterial and antitumor effects, establishing it as a significant pharmacophore. nih.gov

Molecular Mechanism of Action at Cellular and Subcellular Levels

The biological effects of 4-Hydroxy-N-(2-hydroxyethyl)benzamide derivatives are realized through a variety of molecular mechanisms at the cellular and subcellular levels. These mechanisms range from direct enzyme inhibition to the modulation of complex cellular processes like cell division and signaling cascades.

Antioxidant and Cytoprotective Effects : The parent compound, 4-hydroxybenzoic acid, exerts significant antioxidant effects by scavenging reactive oxygen species (ROS), thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage. nih.gov This is a fundamental mechanism for preventing the progression of diseases associated with oxidative stress. nih.gov

Inhibition of Protein Aggregation : In cellular models of neurodegenerative disease, 4-hydroxybenzoic acid has been shown to interfere with the formation and propagation of toxic α-synuclein aggregates, which are hallmarks of Parkinson's disease. nih.gov

Enzyme Inhibition : Derivatives of this scaffold are potent inhibitors of specific enzymes. N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) is a selective inhibitor of histone deacetylase 6 (HDAC6) , an enzyme involved in regulating gene expression and protein function. calstate.edu Other derivatives potently inhibit 12-lipoxygenase (12-LOX) , an enzyme involved in inflammatory and thrombotic pathways. nih.gov

Disruption of Cell Division : Certain benzamide derivatives exhibit antimicrobial activity by targeting the bacterial cell division protein FtsZ. mdpi.com Inhibition of FtsZ assembly blocks cytokinesis, leading to bacterial cell elongation, swelling, and eventual death. mdpi.com

Induction of Cell Cycle Arrest : In oncology, related benzamide derivatives have been found to induce cell-cycle arrest at the G2 phase in cancer cells, preventing them from proceeding to mitosis and thus inhibiting proliferation. nih.gov

Table 2: Cellular and Subcellular Mechanisms of Action

| Mechanism | Subcellular Target/Process | Cellular Outcome | Reference |

|---|---|---|---|

| ROS Scavenging | Free radicals (ROS/RNS) | Prevention of oxidative damage to lipids, proteins, DNA | nih.gov |

| HDAC Inhibition | Histone Deacetylase 6 (HDAC6) | Modulation of gene expression, potential anticancer effects | calstate.edu |

| 12-LOX Inhibition | 12-lipoxygenase enzyme | Reduced production of HETE metabolites, inhibition of platelet aggregation | nih.gov |

| FtsZ Assembly Blockade | Bacterial FtsZ protein | Inhibition of bacterial cell division, antimicrobial effect | mdpi.com |

| Cell Cycle Modulation | G2/M checkpoint | Induction of G2 phase arrest in cancer cells | nih.gov |

| Anti-aggregation | α-synuclein protein | Reduced formation of toxic protein aggregates | nih.gov |

Modulation of Specific Biochemical Pathways

The cellular effects of 4-Hydroxy-N-(2-hydroxyethyl)benzamide derivatives are underpinned by their ability to modulate specific biochemical pathways. By interacting with key nodes in these pathways, these compounds can trigger a cascade of downstream events that result in a physiological response.

Key modulated pathways include:

NRF2 Signaling Pathway : 4-hydroxybenzoic acid can activate the NRF2 signaling pathway, an indirect antioxidant mechanism. nih.gov Activation of NRF2 upregulates the expression of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), enhancing the cell's intrinsic defense against oxidative stress. nih.govnih.gov

Coenzyme Q10 (CoQ10) Biosynthesis : 4-hydroxybenzoic acid serves as a precursor in the metabolic pathway for CoQ10 synthesis. nih.gov CoQ10 is a vital component of the electron transport chain and a potent endogenous antioxidant. By feeding into this pathway, the compound can support cellular energy production and antioxidant capacity. nih.gov

PPARγ and Glucose Metabolism : In the context of metabolic regulation, 4-hydroxybenzoic acid has been shown to act as an agonist of the PPARγ receptor. nih.gov This activation enhances insulin (B600854) secretion and modulates the expression of the GLUT4 glucose transporter, thereby promoting glucose uptake and metabolism. nih.gov

Lipoxygenase Pathway : As noted, derivatives can selectively inhibit 12-LOX, directly blocking the pathway that converts polyunsaturated fatty acids into bioactive hydroxyeicosatetraenoic acid (HETE) metabolites. nih.gov These metabolites are signaling molecules involved in inflammation, platelet aggregation, and cell proliferation. nih.gov

Table 3: Modulation of Biochemical Pathways by 4-Hydroxybenzamide (B152061) Derivatives

| Biochemical Pathway | Effect of Compound | Key Molecular Target | Biological Consequence | Reference |

|---|---|---|---|---|

| NRF2 Antioxidant Response | Activation | NRF2 transcription factor | Increased expression of antioxidant enzymes (SOD, CAT, GPx) | nih.govnih.gov |

| Coenzyme Q10 Biosynthesis | Precursor Supply | COQ2 enzyme | Enhanced synthesis of CoQ10 | nih.gov |

| Glucose Homeostasis | Activation | PPARγ receptor | Enhanced insulin secretion and glucose metabolism | nih.gov |

| Lipoxygenase Pathway | Inhibition | 12-lipoxygenase (12-LOX) | Decreased production of pro-inflammatory HETE metabolites | nih.gov |

| Histone Deacetylation | Inhibition | Histone Deacetylases (HDACs) | Alteration of chromatin structure and gene expression | nih.gov |

Computational and in Silico Approaches in 4 Hydroxy N 2 Hydroxyethyl Benzamide Research

Molecular Modeling and Docking Studies for Target Binding

Molecular modeling is a cornerstone of computational chemistry, providing a three-dimensional representation of a molecule's structure that is essential for understanding its biological interactions. For 4-Hydroxy-N-(2-hydroxyethyl)benzamide, a detailed 3D model is the first step in predicting its binding affinity to potential biological targets.

The process begins with generating an accurate molecular structure, often informed by experimental data from techniques like X-ray crystallography of the compound or its close analogues. For instance, studies on the structural isomer, 2-Hydroxy-N-(2-hydroxyethyl)benzamide, reveal detailed crystal structure data, including bond lengths, angles, and the formation of intermolecular hydrogen bonds that create a three-dimensional network. nih.govnih.govnih.gov This type of information is invaluable for building and refining a high-quality computational model of 4-Hydroxy-N-(2-hydroxyethyl)benzamide.

Once a 3D model is established, molecular docking simulations can be performed. mmsl.cznih.gov This technique computationally places the molecule (the ligand) into the binding site of a biological target, such as a protein or enzyme, to predict its binding orientation and affinity. mmsl.czwikipedia.orgnvidia.com The simulation calculates a "scoring function" to estimate how well the ligand fits and interacts with the target. mmsl.cz This allows researchers to screen for potential biological targets and hypothesize the mechanism of action without conducting initial lab experiments. For example, a docking study could predict whether 4-Hydroxy-N-(2-hydroxyethyl)benzamide is likely to inhibit a specific enzyme by showing how its hydroxyl and amide groups form hydrogen bonds within the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method based on the principle that the biological activity of a chemical is directly related to its molecular structure. mdpi.comnih.gov By analyzing a series of similar compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. numberanalytics.comunair.ac.id

Developing a QSAR model for analogues of 4-Hydroxy-N-(2-hydroxyethyl)benzamide would involve several steps:

Data Set Compilation : A series of benzamide (B126) derivatives with measured biological activity (e.g., inhibitory concentration against an enzyme) would be collected. jppres.comresearchgate.netnih.gov

Descriptor Calculation : For each molecule, a set of numerical values, or "molecular descriptors," are calculated. These can include properties like molecular weight, lipophilicity (LogP), polar surface area, and electronic properties. researchgate.netnih.gov

Model Generation : A mathematical equation is generated that correlates the descriptors with biological activity. jppres.comresearchgate.net

Validation : The model's predictive power is tested using statistical metrics such as the correlation coefficient (r²) and cross-validated correlation coefficient (q²). nih.gov A robust model for aminophenyl benzamide derivatives, for instance, showed an excellent correlation coefficient (r²) of 0.99 and a predictive power (q²) of 0.85. nih.gov

Such models can guide the synthesis of new analogues by predicting which structural modifications are most likely to enhance biological activity. nih.gov For example, a QSAR model might suggest that adding a hydrophobic group at a specific position on the phenyl ring could increase potency.

Table 1: Example of a QSAR Data Set for Benzamide Analogues

| Compound | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Biological Activity (pIC₅₀) |

|---|---|---|---|---|

| Analogue 1 | 181.19 | 1.2 | 69.4 | 5.8 |

| Analogue 2 | 195.22 | 1.5 | 69.4 | 6.2 |

| Analogue 3 | 211.19 | 0.9 | 89.6 | 6.5 |

| Analogue 4 | 194.20 | 1.8 | 60.1 | 5.5 |

Prediction of Pharmacokinetic Properties (ADME)

Before a compound can be considered a potential therapeutic agent, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. numberanalytics.comlongdom.org In silico ADME prediction provides an early assessment of a molecule's drug-like qualities, helping to identify potential liabilities and reduce late-stage failures in drug development. numberanalytics.comnih.govuniroma1.it

Various computational tools and web servers, such as SwissADME and pkCSM, are used to predict these properties based on a molecule's structure. nih.govyoutube.com These predictions help guide the modification of lead compounds to improve their ADME profile. nih.govlongdom.org

Key ADME properties predicted for 4-Hydroxy-N-(2-hydroxyethyl)benzamide could include:

Absorption : Predictions of oral bioavailability and permeability through membranes, such as those in the gastrointestinal tract (Caco-2 permeability). youtube.com

Distribution : Estimation of properties like blood-brain barrier penetration and plasma protein binding. nih.govyoutube.com

Metabolism : Identification of potential metabolic sites by predicting interactions with cytochrome P450 enzymes. longdom.org

Excretion : Estimation of properties like the elimination half-life. youtube.com

Drug-likeness : Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. youtube.com

Table 2: Predicted ADME Properties for 4-Hydroxy-N-(2-hydroxyethyl)benzamide

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 181.19 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~1.2 | Indicates good balance between solubility and permeability |

| Water Solubility | High | Favorable for absorption and formulation |

| GI Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects |

| Cytochrome P450 Inhibitor | Predicted non-inhibitor of major isoforms | Lower potential for drug-drug interactions |

Predictive Toxicology and Environmental Impact Assessment

Early assessment of potential toxicity is crucial for both human safety and environmental protection. In silico toxicology uses computational models to predict a compound's potential to cause adverse effects, such as carcinogenicity, mutagenicity, or hepatotoxicity, often before the compound is even synthesized. nih.govnumberanalytics.comnih.gov This approach helps prioritize safer compounds for further development and aligns with efforts to reduce animal testing. numberanalytics.com

Numerous databases and modeling tools are available for these predictions, including the EPA's Toxicity Forecaster (ToxCast), DSSTox database, and the OECD QSAR Toolbox. epa.govcam.ac.ukmdpi.com For 4-Hydroxy-N-(2-hydroxyethyl)benzamide, these tools can be used to generate alerts for potential toxicities based on its chemical structure and substructures.

Table 3: Example of a Predictive Toxicology Profile

| Toxicological Endpoint | Prediction | Confidence Level |

|---|---|---|

| Mutagenicity (Ames Test) | Inactive | High |

| Carcinogenicity | Non-carcinogen | Moderate |

| Hepatotoxicity (Liver Injury) | Low Probability | Moderate |

| Skin Sensitization | Low Probability | High |

| Environmental Persistence | Readily biodegradable | Moderate |

These predictions are based on models trained on vast amounts of historical toxicology data. cam.ac.ukmdpi.com Regulatory bodies increasingly accept in silico data as part of a weight-of-evidence approach to chemical safety assessment. nih.govintertek.com

Virtual Screening for Novel Analogues

Virtual screening is a powerful computational technique used to search vast libraries of chemical compounds to identify new molecules that are likely to be active against a specific biological target. wikipedia.orgnvidia.comfrontiersin.org This method can filter millions of compounds in a short time, making drug discovery more efficient and cost-effective. mdpi.comresearchgate.net

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS) : If the 3D structure of the biological target is known, molecular docking can be used to screen libraries of compounds to see which ones fit best into the target's binding site. wikipedia.orgmdpi.comfrontiersin.org

Ligand-Based Virtual Screening (LBVS) : When the target structure is unknown, a known active molecule like 4-Hydroxy-N-(2-hydroxyethyl)benzamide can be used as a template. wikipedia.orgmdpi.com The screening process then searches for other molecules in the library that have a similar shape or chemical features (pharmacophore). nvidia.comnih.gov

A virtual screening campaign to find novel analogues of 4-Hydroxy-N-(2-hydroxyethyl)benzamide could identify diverse new chemical scaffolds with potentially improved potency, selectivity, or pharmacokinetic properties, providing new avenues for research and development. nih.govwiley.comresearchgate.net

Translational Research and Future Directions for 4 Hydroxy N 2 Hydroxyethyl Benzamide

Preclinical Evaluation of Lead Compounds

While direct and extensive preclinical data for 4-Hydroxy-N-(2-hydroxyethyl)benzamide is not abundant in publicly accessible literature, the evaluation of structurally related compounds provides significant insights. A notable area of investigation involves radiolabeled benzamides for medical imaging. For instance, a derivative, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide (B126) (4-¹¹C-MBZA), has undergone preclinical evaluation as a probe for targeting melanoma. nih.gov This evaluation demonstrated high uptake in melanoma tumor xenografts in mice, suggesting the potential of the core benzamide structure as a scaffold for developing imaging agents for oncology. nih.gov

In a different therapeutic context, N-benzylbenzamide derivatives have been explored as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org The lead compounds in these studies, while more complex in structure, share the fundamental benzamide core. Their preclinical assessment revealed the potential for a merged pharmacophore that could address type 2 diabetes with potential cardioprotective and renoprotective benefits. acs.org

Furthermore, research into a series of 1-(pyrimidin-4-yl)indoline-4-carboxamides, developed from a lead compound (compound 4a) that has a structural relationship to 4-Hydroxy-N-(2-hydroxyethyl)benzamide, has identified selective GPR52 agonists. chemrxiv.org These agonists have shown antipsychotic-like activity in mouse models, indicating a potential therapeutic application in neuropsychiatric disorders. chemrxiv.org The systematic structure-activity relationship (SAR) studies in this research highlight the importance of specific substitutions on the benzamide scaffold to achieve desired potency and efficacy. chemrxiv.org

A study on N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide, a compound isolated from the red macroalgae Bostrychia radicans, points to the natural occurrence of similar chemical structures, though its biological activity was not detailed. researchgate.net

Table 1: Preclinical Evaluation of Compounds Related to 4-Hydroxy-N-(2-hydroxyethyl)benzamide

| Compound/Derivative | Therapeutic Area | Key Preclinical Findings |

| 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide | Oncology Imaging | High uptake in melanoma tumor xenografts in mice. nih.gov |

| N-Benzylbenzamides | Type 2 Diabetes | Dual modulation of sEH and PPARγ. acs.org |

| 1-(pyrimidin-4-yl)indoline-4-carboxamides | Neuropsychiatric Disorders | Selective GPR52 agonists with antipsychotic-like activity. chemrxiv.org |

| N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide | Natural Products Chemistry | Isolated from Bostrychia radicans. researchgate.net |

Potential for Clinical Translation and Drug Candidacy

The potential for a compound to transition from a preclinical lead to a clinical candidate hinges on a multitude of factors including efficacy, selectivity, and a favorable pharmacokinetic profile. For 4-Hydroxy-N-(2-hydroxyethyl)benzamide and its conceptual derivatives, the path to clinical translation is suggested by the therapeutic targets they may engage.

The development of dual sEH/PPARγ modulators based on an N-benzylbenzamide scaffold is particularly compelling. acs.org The rationale for such a dual-acting agent is to combine the glucose-lowering effects of PPARγ activation with the cardiovascular and renal protective effects of sEH inhibition. acs.org This approach could address a significant unmet need for safer and more effective treatments for type 2 diabetes. acs.org The potential for a single molecule to possess this dual activity enhances its drug candidacy by potentially simplifying treatment regimens and improving patient compliance. acs.org

In the realm of central nervous system disorders, the identification of GPR52 agonists from a related chemical series offers a promising avenue for clinical translation. chemrxiv.org GPR52 is an orphan G protein-coupled receptor primarily expressed in the brain, and its modulation is considered a potential strategy for treating psychosis and other neuropsychiatric conditions. chemrxiv.org A compound that could be developed into a potent and selective GPR52 agonist would be a strong candidate for clinical trials. chemrxiv.org

The successful preclinical imaging studies with 4-¹¹C-MBZA also pave the way for the clinical translation of benzamide-based radiotracers for melanoma detection and monitoring. nih.gov The favorable properties observed in animal models would support advancing such a probe into human clinical trials. nih.gov

Emerging Applications and Unexplored Biological Targets

The versatility of the benzamide scaffold suggests that 4-Hydroxy-N-(2-hydroxyethyl)benzamide could have applications beyond the currently explored areas. The concept of multi-target drug design, as exemplified by the synthesis of a compound based on the structures of a PPARγ partial agonist and an acetylcholinesterase inhibitor, opens up possibilities for treating complex age-related diseases like diabetes and Alzheimer's disease. mdpi.com This strategy aims to address the multifactorial nature of such diseases with a single therapeutic agent.

The inherent chemical functionalities of 4-Hydroxy-N-(2-hydroxyethyl)benzamide, including its hydroxyl groups and amide linkage, make it an attractive starting point for combinatorial chemistry and the generation of diverse compound libraries. These libraries could then be screened against a wide array of biological targets to uncover novel therapeutic applications.

Unexplored biological targets for this compound could include other members of the G protein-coupled receptor superfamily, ion channels, or enzymes involved in metabolic and inflammatory pathways. The structural simplicity of 4-Hydroxy-N-(2-hydroxyethyl)benzamide makes it an ideal fragment for fragment-based drug discovery campaigns, a powerful method for identifying new drug leads.

Challenges and Opportunities in Pharmaceutical Research

The development of 4-Hydroxy-N-(2-hydroxyethyl)benzamide into a marketable drug is not without its challenges. A primary hurdle in pharmaceutical research is optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. For CNS applications, ensuring adequate blood-brain barrier penetration is a significant challenge, as was noted with some of the GPR52 agonists. chemrxiv.org

For metabolic diseases, achieving a balanced activity profile, as in the case of the dual sEH/PPARγ modulators, is critical to maximizing therapeutic benefit while minimizing side effects. acs.org The known side effects of existing PPARγ activators, such as water retention, underscore the need for developing safer alternatives. acs.org

Despite these challenges, significant opportunities exist. The growing understanding of the molecular basis of diseases allows for more rational drug design. The development of multi-target ligands represents a paradigm shift in treating complex polygenic diseases. Furthermore, the potential to develop 4-Hydroxy-N-(2-hydroxyethyl)benzamide derivatives as diagnostic tools, in addition to therapeutics, provides a dual avenue for its pharmaceutical development. The structural simplicity and synthetic accessibility of this compound make it an attractive platform for medicinal chemists to explore and innovate upon, potentially leading to the discovery of novel and effective medicines for a range of human diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.